Ercalcitriol

Secondary Hyperparathyroidism Chronic Kidney Disease Calcemic Index

Ercalcitriol (1α,25-Dihydroxy Vitamin D2) is the D2-pathway VDR agonist with a differentiated pharmacological profile. Evidence shows equipotent PTH suppression vs. paricalcitol with lower serum calcium elevation (net -0.2 mg/dL), reducing hypercalcemic risk in CKD-SHPT models. Greater metabolic stability than calcitriol sustains VDR activation in chronic dosing. Distinct ergocalciferol-derived side chain kinetics differentiate it from D3-pathway agonists. Supplied at ≥98% purity, lyophilized for 36-month stability. Procure for comparative D2/D3 metabolic pathway studies, pharmacokinetic modeling, and therapeutic index optimization.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
CAS No. 60133-18-8
Cat. No. B1671611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErcalcitriol
CAS60133-18-8
Synonyms1 alpha,25-dihydroxyvitamin D2
1,25-(OH)2D2
1,25-dihydroxyergocalciferol
1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer
1,25-dihydroxyvitamin D2
PRI-1906
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1
InChIKeyZGLHBRQAEXKACO-XJRQOBMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ercalcitriol (CAS 60133-18-8) Procurement Guide: Active Vitamin D2 Metabolite with Differentiated Clinical Profile


Ercalcitriol (1α,25-Dihydroxy Vitamin D2) is the active circulating metabolite of vitamin D2 that binds to the nuclear vitamin D receptor (VDR) with high affinity, activating VDR/RXR/cofactor complex formation to regulate gene transcription involved in calcium homeostasis, bone mineralization, and parathyroid hormone suppression [1]. Unlike its D3 counterpart calcitriol, ercalcitriol derives from the ergocalciferol pathway and exhibits a distinct metabolic and safety profile that confers specific advantages in clinical and research applications, particularly in managing secondary hyperparathyroidism (SHPT) with reduced hypercalcemic burden [2]. As a research-grade compound, ercalcitriol is supplied with purity typically ≥95-98% and requires storage at -20°C under desiccated conditions to maintain stability .

Ercalcitriol vs. Calcitriol: Why Simple Substitution Is Not Scientifically Valid


Despite both being active vitamin D receptor agonists, ercalcitriol (D2-derived) and calcitriol (D3-derived) are not interchangeable in research or therapeutic development due to fundamental differences in metabolic stability, clinical safety profiles, and pharmacokinetic behavior. Ercalcitriol demonstrates increased metabolic stability relative to calcitriol and exhibits a distinct side chain structure (ergocalciferol vs. cholecalciferol backbone) that influences VDR binding kinetics and downstream gene expression patterns . Most critically, clinical evidence from network meta-analyses demonstrates that ercalcitriol achieves equivalent PTH suppression to paricalcitol while avoiding the statistically significant serum calcium elevations characteristic of alternative VDR agonists, directly impacting formulation development and therapeutic index optimization [1].

Ercalcitriol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Ercalcitriol vs. Paricalcitol: Equivalent PTH Suppression with Significantly Lower Serum Calcium Elevation

In a network meta-analysis of nine randomized controlled trials comprising 1,426 patients with non-dialysis chronic kidney disease, extended-release ercalcitriol (ERC) demonstrated statistically non-inferior PTH reduction compared to paricalcitol (PCT). Notably, PCT treatment significantly increased serum calcium levels by 0.30 mg/dL versus placebo (95% CI: 0.21 to 0.40 mg/dL), whereas ERC treatment showed no significant calcium elevation (effect size: 0.10 mg/dL; 95% CI: -0.03 to 0.23 mg/dL). The direct calculated difference between PCT and ERC was 0.2 mg/dL higher calcium with PCT (95% CI: -0.37 to -0.04 mg/dL), a statistically significant difference favoring ercalcitriol's reduced hypercalcemic burden [1].

Secondary Hyperparathyroidism Chronic Kidney Disease Calcemic Index

Ercalcitriol Demonstrates Increased Metabolic Stability Relative to Calcitriol

Comparative stability studies indicate that ercalcitriol exhibits increased metabolic stability relative to calcitriol, the D3-derived active metabolite . This differential stability arises from structural differences in the side chain between ergocalciferol (D2) and cholecalciferol (D3) derivatives, which influence susceptibility to CYP24A1-mediated catabolism and other metabolic clearance pathways. The enhanced stability translates to potentially prolonged duration of action and different pharmacokinetic profiles, though quantitative stability half-life comparisons under standardized conditions are not available from current literature.

Metabolic Stability Pharmacokinetics In Vitro Metabolism

Ercalcitriol Exhibits Equipotent Antirachitic Activity to Calcitriol in Rat Models

In standardized rat antirachitic assays, ercalcitriol exhibits equipotent biological activity to calcitriol, indicating that the D2-derived active metabolite achieves comparable in vivo efficacy for bone mineralization and calcium homeostasis endpoints despite structural differences in the side chain . This equivalence suggests that ercalcitriol can serve as a functional substitute in research models where calcitriol is typically employed, while offering the differentiated metabolic and safety profiles documented elsewhere.

In Vivo Efficacy Antirachitic Activity Vitamin D Bioassay

Ercalcitriol Requires Strict Storage Conditions: Quantified Stability Parameters for Laboratory Procurement

Ercalcitriol exhibits sensitivity to light, oxygen, temperature, and pH variations, necessitating rigorous storage protocols . Quantitative stability specifications indicate that in lyophilized form, ercalcitriol remains stable for up to 36 months when stored at -20°C under desiccated conditions. However, once reconstituted in solution, stability decreases dramatically, requiring use within 1 month at -20°C to prevent potency loss, with recommendations to aliquot solutions to avoid repeated freeze-thaw cycles [1]. These parameters differ from some more stable vitamin D analogs and must be factored into procurement planning.

Compound Stability Storage Requirements Laboratory Handling

Ercalcitriol Clinical Development Status: Phase 1 Evidence for SHPT and ESRD Indications

Ercalcitriol has progressed to Phase 1 clinical evaluation for both secondary hyperparathyroidism (SHPT) and end-stage renal disease (ESRD) [1]. This clinical development trajectory positions ercalcitriol as a VDR agonist with human safety and tolerability data supporting its investigational use, distinguishing it from preclinical tool compounds or research-only analogs. The Phase 1 data, while not providing comparative efficacy endpoints, establishes foundational pharmacokinetic and safety parameters for translational research applications.

Clinical Development Phase 1 Trial Drug Pipeline

Ercalcitriol Induces Antimicrobial Peptide Expression for Innate Immunity Applications

Ercalcitriol enhances innate immune defense by promoting expression of cathelicidin antimicrobial peptide (CAMP) and defensin β-4 (DEFB4) genes in both normal and transformed cells, thereby combating pathogenic infections . In oral mucosa models, ercalcitriol specifically promotes antimicrobial peptide expression to enhance innate immune defense capabilities, positioning it for periodontal disease and immune-related oral disease research . This immunomodulatory activity extends ercalcitriol's utility beyond traditional calcium homeostasis applications.

Antimicrobial Peptides Innate Immunity Cathelicidin

Ercalcitriol Optimal Research and Procurement Application Scenarios


Secondary Hyperparathyroidism (SHPT) Clinical Research and Drug Development

Based on network meta-analysis evidence showing equivalent PTH suppression to paricalcitol with statistically significant lower serum calcium elevation (0.2 mg/dL difference favoring ercalcitriol, 95% CI: -0.37 to -0.04 mg/dL) , ercalcitriol is optimally positioned for clinical research programs targeting SHPT in chronic kidney disease where minimizing hypercalcemia risk is a critical endpoint. The Phase 1 clinical data for both SHPT and ESRD further supports translational development applications. Procure ercalcitriol for studies requiring VDR-mediated PTH suppression with a differentiated safety margin relative to calcitriol and paricalcitol.

In Vivo Bone Mineralization and Vitamin D Bioactivity Studies

Ercalcitriol's demonstrated equipotent antirachitic activity to calcitriol in standardized rat bioassays supports its use as a D2-pathway research tool in bone mineralization and calcium homeostasis models. This scenario is particularly relevant for comparative studies investigating D2-derived versus D3-derived active metabolites, where ercalcitriol provides in vivo efficacy equivalent to calcitriol while enabling investigation of D2-specific metabolic pathways and safety profiles. The increased metabolic stability relative to calcitriol may also provide advantages in chronic dosing studies.

Innate Immunity and Antimicrobial Peptide Research

For immunology research programs focused on VDR-mediated innate immune responses, ercalcitriol's induction of cathelicidin antimicrobial peptide (CAMP) and defensin β-4 (DEFB4) expression provides a mechanistic tool for studying host defense pathways. Specific applications include periodontal disease models and immune-related oral disease investigations where ercalcitriol has documented activity in enhancing oral mucosal innate immunity . This application scenario leverages ercalcitriol's immunomodulatory activity distinct from its classical calcemic effects.

Pharmacokinetic and Metabolic Stability Modeling

Ercalcitriol's increased metabolic stability relative to calcitriol positions it for pharmacokinetic modeling studies requiring sustained VDR activation or investigation of differential CYP24A1-mediated catabolism between D2 and D3 derivatives. However, procurement must account for strict storage requirements: lyophilized ercalcitriol maintains 36-month stability at -20°C under desiccation, but reconstituted solutions must be used within 1 month and protected from light, oxygen, and temperature fluctuations . Plan inventory and aliquoting strategies accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ercalcitriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.